4-(3-bromophenyl)-1H-imidazol-2-amine
Overview
Description
4-(3-Bromophenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound features a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
The exact mode of action of This compound For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
The molecular and cellular effects of This compound Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(3-bromophenyl)-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been reported to interact with other proteins and biomolecules involved in oxidative stress pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response, leading to alterations in the levels of reactive oxygen species (ROS) within cells . These changes can impact cellular metabolism and overall cell health. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism of action, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can influence neurotransmission and neuronal signaling. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress pathways, leading to changes in gene expression and cellular responses to oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress response . These findings suggest that the compound’s effects are maintained over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including neurotoxicity and oxidative damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to changes in neurotransmitter levels and signaling . Additionally, this compound may influence metabolic flux and metabolite levels by modulating oxidative stress pathways and gene expression . These interactions underscore the compound’s role in regulating cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with enzymes and proteins to exert its effects . The distribution of the compound within tissues also influences its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress response and cellular metabolism . This subcellular localization is crucial for the compound’s ability to modulate biochemical pathways and cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromoaniline and glyoxal.
Cyclization Reaction: The 3-bromoaniline undergoes a cyclization reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Imidazole N-oxides are the major products formed during oxidation reactions.
Reduction Products: Reduced amine derivatives are the primary products of reduction reactions.
Scientific Research Applications
4-(3-Bromophenyl)-1H-imidazol-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating the biological activities of imidazole derivatives, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-imidazol-2-amine: A similar compound with the bromine atom positioned at the para position on the phenyl ring.
4-(3-Chlorophenyl)-1H-imidazol-2-amine: A compound with a chlorine atom instead of bromine on the phenyl ring.
4-(3-Methylphenyl)-1H-imidazol-2-amine: A derivative with a methyl group on the phenyl ring.
Uniqueness
4-(3-Bromophenyl)-1H-imidazol-2-amine is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine atom may enhance the compound’s binding affinity to certain molecular targets, contributing to its potential therapeutic applications.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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